molecular formula C22H25NO4 B7788995 Fmoc-N-methyl-D-leucine

Fmoc-N-methyl-D-leucine

Cat. No.: B7788995
M. Wt: 367.4 g/mol
InChI Key: BUJQSIPFDWLNDC-UHFFFAOYSA-N
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Description

Fmoc-N-methyl-D-leucine is a derivative of leucine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in solid-phase peptide synthesis, making this compound valuable in biochemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-methyl-D-leucine typically involves the protection of the amino group of N-methylleucine with the Fmoc group. This can be achieved through the reaction of N-methylleucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-methyl-D-leucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-N-methyl-D-leucine is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of Fmoc-N-methyl-D-leucine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of N-methylleucine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-methyl-D-leucine is unique due to the presence of the N-methyl group, which can influence the conformation and reactivity of peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Biological Activity

Fmoc-N-methyl-D-leucine is a derivative of the amino acid leucine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the nitrogen atom. This compound plays a significant role in peptide synthesis and has implications for various biological activities, particularly in the context of antimicrobial peptides and structural biology.

  • Chemical Formula : C₁₅H₁₉NO₂
  • Molecular Weight : Approximately 267.33 g/mol
  • Structure : The molecule features a branched aliphatic side chain typical of leucine, contributing to its hydrophobic nature.

Role in Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. The Fmoc group acts as a protecting group for the amino functionality, which is essential during peptide coupling reactions to prevent unwanted side reactions. The methylation at the nitrogen alters the compound's interaction with other molecules and can influence the conformation of peptides, potentially affecting their biological activity.

Antimicrobial Properties

Research indicates that N-methylated amino acids can modulate the biological properties of peptides, particularly their antimicrobial activity. A study demonstrated that substitutions with N-methyl amino acids, including this compound, can enhance the stability and efficacy of antimicrobial peptides against various bacterial strains. For instance, specific substitutions led to decreased retention times in HPLC analyses, suggesting changes in hydrophobicity that impact peptide interactions with microbial membranes .

Influence on Peptide Conformation

The introduction of N-methyl groups can significantly affect the secondary structure of peptides. Studies have shown that N-methylation at specific positions can disrupt hydrogen bonding patterns, leading to conformational changes that may either enhance or diminish biological activity. For example, it was found that N-methylation at central positions within peptide sequences could destabilize helical structures, which are often crucial for antimicrobial efficacy .

Case Studies

  • Antimicrobial Peptide Modulation :
    • In a comparative study, peptides incorporating N-methylated amino acids exhibited varied antimicrobial activities against Gram-positive and Gram-negative bacteria. The most effective modifications were identified as those involving N-methyl substitutions at critical positions within the peptide sequence .
  • Peptide Stability and Activity :
    • Another investigation focused on the stability of cyclic lipopeptides when modified with N-methylated analogs. Results indicated that while some modifications increased stability, they also reduced overall antimicrobial activity due to conformational changes that hindered membrane interaction .

Applications in Research

This compound is not only pivotal in peptide synthesis but also serves as a model compound for studying the effects of methylation on peptide behavior. Its unique structural characteristics make it an essential tool in developing peptidomimetics and exploring new therapeutic agents.

Summary Table: Comparison of Related Compounds

Compound NameStructure CharacteristicsUnique Features
Fmoc-N-methyl-L-leucineL-isomer variantOften used in stereochemistry studies
Fmoc-N-ethyl-D-leucineEthyl group instead of methylAlters hydrophobicity and steric effects
Fmoc-LeuNo methylation on nitrogenStandard building block without modifications

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJQSIPFDWLNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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